molecular formula C10H19FN2O2 B3323119 (R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate CAS No. 1601461-43-1

(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

Cat. No.: B3323119
CAS No.: 1601461-43-1
M. Wt: 218.27
InChI Key: AIGHVUMGNOAZIB-SNVBAGLBSA-N
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Description

(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound features a fluorine atom and an amino group on the pyrrolidine ring, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Synthetic Routes and Reaction Conditions:

  • Chiral Synthesis: The compound can be synthesized through chiral synthesis methods, starting from (R)-tert-butyl pyrrolidine-1-carboxylate

  • Fluorination: Fluorination of the pyrrolidine ring can be performed using reagents such as Selectfluor or DAST (diethylaminosulfur trifluoride).

  • Amination: The aminomethyl group can be introduced using reagents like ammonia or primary amines under suitable reaction conditions.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as fluorination, amination, and purification.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the fluorine atom or other functional groups present in the compound.

  • Substitution: Substitution reactions can be carried out to replace the fluorine atom or the aminomethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride are commonly used.

  • Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the compound, including de-fluorinated derivatives.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate has diverse applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

  • Biology: The compound is used in biological studies to investigate its interactions with various biomolecules.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which (R)-tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom and the aminomethyl group play crucial roles in these interactions, leading to various biological activities.

Comparison with Similar Compounds

(R)-tert-butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate is unique due to its specific structural features. Similar compounds include:

  • tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate: Lacks the fluorine atom.

  • tert-Butyl 3-(aminomethyl)-3-fluoropiperidine-1-carboxylate: Similar structure but with a piperidine ring instead of pyrrolidine.

  • tert-Butyl 3-(aminomethyl)-3-chloropyrrolidine-1-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

tert-butyl (3R)-3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19FN2O2/c1-9(2,3)15-8(14)13-5-4-10(11,6-12)7-13/h4-7,12H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGHVUMGNOAZIB-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@](C1)(CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Reactant of Route 2
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Reactant of Route 3
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Reactant of Route 4
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate
Reactant of Route 6
(R)-tert-Butyl 3-(aminomethyl)-3-fluoropyrrolidine-1-carboxylate

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